5-Ethoxy-2,3-diphenyl-1,2-oxazolidine

Description

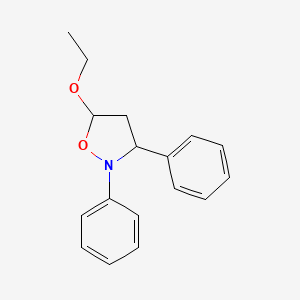

5-Ethoxy-2,3-diphenyl-1,2-oxazolidine is a heterocyclic compound featuring a five-membered oxazolidine ring containing both oxygen and nitrogen atoms. Its structure includes an ethoxy substituent at the 5-position and phenyl groups at the 2- and 3-positions. The ethoxy group enhances solubility in polar solvents, while the phenyl substituents contribute to steric and electronic effects that influence reactivity and stability.

Properties

IUPAC Name |

5-ethoxy-2,3-diphenyl-1,2-oxazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-2-19-17-13-16(14-9-5-3-6-10-14)18(20-17)15-11-7-4-8-12-15/h3-12,16-17H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKVIMNWZMCYMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(N(O1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2,3-diphenyl-1,2-oxazolidine typically involves the reaction of 2,3-diphenyl-1,2-oxazolidine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2,3-diphenyl-1,2-oxazolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halides or sulfonates can be used for substitution reactions.

Major Products

Oxidation: Oxazolidinones

Reduction: Amines or alcohols

Substitution: Various substituted oxazolidines depending on the reagents used

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Oxazolidinones, including derivatives like 5-Ethoxy-2,3-diphenyl-1,2-oxazolidine, are primarily recognized for their antimicrobial properties. The first synthetic oxazolidinone, linezolid, was approved for clinical use due to its effectiveness against Gram-positive bacteria. The mechanism involves inhibiting protein synthesis by binding to the ribosomal subunit and preventing the formation of the initiation complex . Research indicates that compounds structurally similar to linezolid have shown promise in treating multidrug-resistant infections, including those caused by Staphylococcus aureus and Enterococcus faecium .

Potential as Chiral Auxiliaries

this compound can serve as a chiral auxiliary in asymmetric synthesis. Its ability to facilitate enantioselective reactions is crucial in the development of pharmaceuticals where chirality plays a significant role in biological activity. The compound has been investigated for its utility in synthesizing various chiral intermediates that are essential for drug development .

Synthetic Chemistry Applications

Synthesis of Functionalized Oxazolidinones

The compound can be utilized in the synthesis of functionalized oxazolidinones through various methodologies. For instance, one-pot synthesis techniques have been developed that allow for the efficient conversion of epoxides into oxazolidinones with high yields. This approach enhances the versatility of oxazolidinones in synthetic pathways and can streamline the production of complex molecules .

Role in Organic Transformations

this compound has been employed as a reagent in organic transformations due to its ability to stabilize reactive intermediates. Its application in cyclization reactions has led to the formation of five-membered cyclic compounds that are valuable in medicinal chemistry. These transformations often yield products with significant biological activity and can be tailored for specific therapeutic targets .

Case Studies and Research Findings

| Study | Findings | Applications |

|---|---|---|

| Keshava Murthy and Dhar (2020) | Developed a method for synthesizing oxazolidinones from epoxides with yields between 76% and 93%. | Demonstrated the potential of this compound as a precursor for pharmaceutical intermediates. |

| Linezolid Research (2000) | Established the efficacy of oxazolidinones against resistant bacterial strains. | Highlighted the importance of structural modifications in enhancing antimicrobial activity. |

| Tedizolid Studies (2014) | Investigated another oxazolidinone derivative with improved pharmacokinetics. | Provided insights into how modifications can lead to better drug profiles while maintaining core structures like that of this compound. |

Mechanism of Action

The mechanism of action of 5-Ethoxy-2,3-diphenyl-1,2-oxazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 5-ethoxy-2,3-diphenyl-1,2-oxazolidine and analogous heterocycles are critical for understanding its unique behavior. Below is a comparative analysis with key compounds:

Table 1: Structural and Functional Comparison

Key Differences

Heteroatom Effects: The oxazolidine ring (O, N) is less resonance-stabilized than the thiazolidinone ring (S, N). Sulfur’s larger atomic size and polarizability in thiazolidinones enhance delocalization, contributing to greater stability . The oxygen atom in oxazolidine increases ring strain, making it more prone to ring-opening reactions under acidic conditions compared to thiazolidinones.

Substituent Effects: The 5-ethoxy group in this compound introduces steric hindrance and electron-donating effects, which may slow nucleophilic attacks compared to unsubstituted oxazolidines. In thiazolidinones, 4-methoxy or 4-ethoxy substituents (e.g., 3-(4-methoxyphenyl)-2-phenyl-1,3-thiazolidin-4-one) significantly alter 13C NMR chemical shifts, particularly for carbonyl carbons (δ ~170–180 ppm), due to electron-donating effects .

Spectroscopic Properties: Thiazolidinones exhibit distinct 13C NMR signals for the carbonyl carbon (C4), which are absent in oxazolidines. For example, 2,3-diphenyl-1,3-thiazolidin-4-one shows a carbonyl shift at δ 172 ppm, while oxazolidines display characteristic shifts for the oxygen-adjacent carbons (δ 60–80 ppm) .

Research Findings and Implications

Studies on substituted thiazolidinones provide indirect insights into the behavior of this compound:

- Tierney et al. (2005) demonstrated that substituents on the phenyl rings of thiazolidinones (e.g., methoxy, nitro) systematically affect 13C NMR shifts, with electron-withdrawing groups deshielding carbonyl carbons .

- Tierney et al. (2008) extended this work, showing that para-substituents on the 3-phenyl group in thiazolidinones induce predictable electronic effects, which could inform synthetic strategies for tuning the reactivity of oxazolidines .

Theoretical Predictions

While experimental data on this compound are sparse, computational models suggest:

- The ethoxy group reduces ring strain compared to smaller alkoxy substituents.

- The compound’s hydrolysis rate is slower than that of analogous 5-methoxy derivatives due to steric shielding.

Biological Activity

5-Ethoxy-2,3-diphenyl-1,2-oxazolidine is a compound belonging to the oxazolidine class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and other pharmacological properties supported by research findings.

Chemical Structure and Properties

This compound features an oxazolidine ring substituted with ethoxy and diphenyl groups. The structural formula can be represented as follows:

This compound is synthesized through various organic reactions, often involving the reaction of appropriate phenolic and ethoxy precursors.

Anticancer Activity

Research indicates that derivatives of oxazolidinones, including this compound, exhibit significant anticancer properties. A study evaluated the effects of related oxazolidinone compounds on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings highlighted that certain oxazolidinone derivatives could inhibit cell proliferation effectively:

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | MCF-7 | 17.66 |

| This compound | HeLa | 31.10 |

The mechanism of action appears to involve the induction of apoptosis via mitochondrial pathways and the generation of reactive oxygen species (ROS), leading to cell cycle arrest at the G1 phase .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro studies have shown that oxazolidinone derivatives can exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | 6.6 µg/mL |

These compounds function by inhibiting bacterial protein synthesis through binding to the ribosomal RNA .

Other Biological Activities

Beyond anticancer and antimicrobial effects, this compound may possess additional biological activities such as anti-inflammatory and analgesic effects. The oxazolidinone framework is associated with various pharmacological actions:

- Enzyme Inhibition : Compounds with an oxazolidinone structure have been found to act as enzyme inhibitors in several metabolic pathways.

- Neuroprotective Effects : Some derivatives are being investigated for their potential neuroprotective properties in models of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have documented the promising biological activities of oxazolidinone derivatives:

- Anticancer Research : A study demonstrated that specific oxazolidinones could induce apoptosis in cancer cells through ROS-mediated pathways .

- Antimicrobial Studies : Another investigation highlighted the efficacy of oxazolidinone analogues against resistant bacterial strains, suggesting their potential as therapeutic agents in combating infections .

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental results?

- Methodology :

- Error Analysis : Compare DFT-predicted activation energies with experimental kinetic data (Arrhenius plots). Adjust basis sets or solvation models (e.g., SMD) to improve accuracy .

- Cross-Validation : Use multiple software packages (e.g., Gaussian vs. NWChem) to confirm computational trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.